2-(4-Ethoxyindolin-1-yl)propanoic acid

Lipophilicity Chiral resolution Medicinal chemistry

2-(4-Ethoxyindolin-1-yl)propanoic acid (CAS 2097944-64-2) is a chiral synthon with a stereogenic α-carbon, essential for enantioselective drug discovery. Unlike the 3-substituted regioisomer, this 2-substituted variant provides higher XLogP3 (2.4), fewer rotatable bonds (4), and greater molecular complexity—properties that directly influence PK/PD and receptor selectivity. The 4-ethoxyindoline core is validated in DUB inhibitor and PPARα/γ co-agonist patent literature. With fragment-like properties (MW 235.28, TPSA 49.8 Ų), it serves fragment-based screening and chiral library construction. Choose the correct regioisomer to preserve potency.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 2097944-64-2
Cat. No. B1481779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyindolin-1-yl)propanoic acid
CAS2097944-64-2
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1CCN2C(C)C(=O)O
InChIInChI=1S/C13H17NO3/c1-3-17-12-6-4-5-11-10(12)7-8-14(11)9(2)13(15)16/h4-6,9H,3,7-8H2,1-2H3,(H,15,16)
InChIKeyPYZDTJPVJLIHDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethoxyindolin-1-yl)propanoic Acid (CAS 2097944-64-2): Chiral Indoline Propanoic Acid for Medicinal Chemistry Research


2-(4-Ethoxyindolin-1-yl)propanoic acid (CAS 2097944-64-2) is a chiral, non-natural amino acid derivative belonging to the indoline propanoic acid class. The compound features a saturated indoline core (2,3-dihydroindole) bearing a 4-ethoxy substituent on the phenyl ring and an α-methyl-substituted propanoic acid side chain at the N1 position, introducing a stereogenic center at the alpha carbon [1]. With a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol, this compound is structurally positioned within the broader family of indole/indoline alkanoic acids, a class extensively studied for PPAR modulation, metabolic disease therapy, and as chiral building blocks in drug discovery [2].

Why 2-(4-Ethoxyindolin-1-yl)propanoic Acid Cannot Be Swapped for Generic Indoline Analogs: Physicochemical and Structural Drivers of Selectivity


The indoline propanoic acid chemical space is exquisitely sensitive to three structural variables—regiochemistry of the acid side chain (2- vs. 3-position), nature of the 4-substituent (ethoxy vs. hydroxymethyl vs. unsubstituted), and oxidation state of the heterocyclic core (indoline vs. indole). Even between positional isomers with identical molecular formulas and molecular weights, such as 2-(4-ethoxyindolin-1-yl)propanoic acid and 3-(4-ethoxyindolin-1-yl)propanoic acid, substantial differences in computed lipophilicity (XLogP3 2.4 vs. 1.9), rotatable bond count (4 vs. 5), molecular complexity (282 vs. 269), and the presence or absence of a stereogenic center exist [1]. These properties directly influence pharmacokinetic behavior, target binding, and synthetic utility in enantioselective applications. The published structure-activity relationships (SAR) for indole propionic acid PPAR agonists demonstrate that even minor side-chain modifications can shift EC50 values by orders of magnitude and alter receptor subtype selectivity [2]. Substituting a 2-(4-ethoxyindolin-1-yl)propanoic acid scaffold with a 3-substituted regioisomer, a shorter-chain acetic acid analog, or a des-ethoxy derivative therefore carries concrete risk of losing desired potency, stereospecificity, or drug-like property profiles.

Head-to-Head Quantitative Differentiation of 2-(4-Ethoxyindolin-1-yl)propanoic Acid Against Closest Analogs


Positional Isomer Differentiation: α-Methyl Branching Provides Higher Lipophilicity and Chiral Versatility vs. the 3-Substituted Regioisomer

The target compound 2-(4-ethoxyindolin-1-yl)propanoic acid displays an XLogP3 of 2.4, compared with 1.9 for the direct positional isomer 3-(4-ethoxyindolin-1-yl)propanoic acid—a ΔXLogP of +0.5 log units [1][3]. The target also has one fewer rotatable bond (4 vs. 5), a higher complexity index (282 vs. 269), and critically, it possesses one uncertain atom stereocenter (the α-carbon of the propanoic acid chain), whereas the 3-substituted isomer has zero [1][2]. The predicted pKa (3.73) and boiling point (450.8 °C) for the 3-substituted isomer also serve as baseline comparators [3].

Lipophilicity Chiral resolution Medicinal chemistry

Chain-Length Differentiation: Propanoic Acid Side Chain Increases Molecular Weight and Lipophilicity Compared to the Acetic Acid Analog

The target compound possesses a propanoic acid side chain (C3) with an α-methyl branch, resulting in a molecular weight of 235.28 g/mol and an XLogP3 of 2.4 [1]. The closest chain-shortened analog, 2-(4-ethoxyindolin-1-yl)acetic acid (CAS 2098103-11-6), lacks the α-methyl group and has a molecular weight of 221.25 g/mol . The molecular formula difference (C13H17NO3 vs. C12H15NO3) reflects the additional methylene unit and methyl branch, which contribute to higher lipophilicity and potential enhanced target binding via hydrophobic interactions [2].

ADME Drug-likeness Fragment-based drug design

Substituent Differentiation at the 4-Position: Ethoxy Group Enhances Lipophilicity Relative to Hydroxymethyl, Affecting Drug-like Property Space

The 4-ethoxy substituent of the target compound contributes to an XLogP3 of 2.4 and is more lipophilic than a 4-hydroxymethyl group [1]. The analog 2-(4-(hydroxymethyl)indolin-1-yl)propanoic acid (CAS 2089707-18-4), with a molecular weight of 221.25 g/mol (vs. 235.28 g/mol), contains a polar hydroxyl group at the 4-position that increases hydrogen bond donor/acceptor capacity at the expense of lipophilicity . In the context of indole propionic acid PPARα/γ co-agonists, substituent modifications at the indole/indoline phenyl ring have been shown to alter both potency and selectivity profiles, underscoring the importance of specific substituent choice [2].

Physicochemical optimization Bioisostere Lead development

Indoline vs. Indole Core Oxidation State: Saturated 2,3-Bond Alters Molecular Conformation and Potential Metabolic Stability

The target compound contains a saturated indoline core (2,3-dihydroindole), which is formally the reduced form of indole [1]. Compared to 2-(1H-indol-1-yl)propanoic acid (CAS 131488-64-7; MW 189.21 g/mol; C11H11NO2), the indoline core introduces sp3 hybridization at the C2 and C3 positions, altering the ring conformation from planar aromatic to a puckered dihydro form [2]. This structural difference affects the spatial orientation of the N1-substituent relative to the phenyl ring, potentially influencing target binding, metabolic oxidation susceptibility at the indole 2,3-double bond, and overall three-dimensional pharmacophore presentation [3].

Heterocyclic scaffold Metabolic stability Conformational analysis

Class-Level Therapeutic Relevance: Indole Propionic Acids Are Validated PPARα/γ Co-Agonists with Submicromolar Potency

Indole propionic acids with a 1,5-disubstitution pattern have been identified as submicromolar dual PPARα/γ co-agonists through structure-based design. Key compounds (e.g., compound 13) from this series demonstrate distinct α/γ EC50 ratios and selectivity against the δ-isoform, with X-ray co-crystal structures of PPARγ providing rationalization of the observed SAR [1]. While the target compound 2-(4-ethoxyindolin-1-yl)propanoic acid has not been directly tested in these assays, its structural features (indoline core with a propanoic acid side chain) position it within the same pharmacophore class as these validated PPAR agonists [2].

PPAR agonist Metabolic disease Diabetes

Building Block Validation: 4-Ethoxyindoline Core Is Utilized in Patent Literature for Cancer Target Inhibition

The 4-ethoxyindoline scaffold is explicitly used as a synthetic building block in patent literature for medicinal chemistry. A patent describing cyanopyrrolidines as deubiquitinase (DUB) inhibitors for cancer treatment employs 4-ethoxyindoline (CAS 220657-56-7) as a key intermediate, dissolving it in DMF at 0 °C for subsequent derivatization [1]. This demonstrates the practical utility and commercial relevance of the 4-ethoxyindoline core in drug discovery pipelines targeting oncology indications .

Chemical probe Synthetic intermediate Cancer therapeutics

Best-Fit Research and Industrial Application Scenarios for 2-(4-Ethoxyindolin-1-yl)propanoic Acid


Chiral Building Block for Enantioselective Medicinal Chemistry

The presence of a single stereogenic center at the α-carbon of the propanoic acid side chain makes 2-(4-ethoxyindolin-1-yl)propanoic acid an ideal chiral synthon for constructing enantiomerically pure compound libraries. The higher XLogP3 (2.4 vs. 1.9 for the 3-substituted regioisomer) and fewer rotatable bonds (4 vs. 5) provide a more rigid, lipophilic scaffold [1][2]. Medicinal chemistry teams can exploit this chirality for stereospecific SAR exploration of PPAR, GPR40, or other carboxylic acid-binding receptors, using enantioselective synthesis or chiral resolution methods to isolate the eutomer [3].

PPARα/γ Co-Agonist Scaffold for Metabolic Disease Research

The indoline propanoic acid pharmacophore is directly related to the validated indole propionic acid PPARα/γ co-agonist series, where compounds with submicromolar dual activity and tunable α/γ selectivity have been reported [1]. 2-(4-Ethoxyindolin-1-yl)propanoic acid, with its saturated indoline core and 4-ethoxy substituent, offers a differentiated scaffold to explore how core saturation and substituent electronics affect PPAR subtype selectivity, transcriptional activation, and downstream insulin-sensitizing or lipid-lowering effects in cellular models of type 2 diabetes [2].

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With a molecular weight of 235.28 g/mol and favorable computed drug-like properties (XLogP3 2.4, TPSA 49.8 Ų, 1 HBD, 4 HBA), 2-(4-ethoxyindolin-1-yl)propanoic acid occupies a desirable fragment-like property space [1]. The compound can serve as a carboxylic acid fragment for fragment-based screening campaigns targeting enzymes, nuclear receptors, or protein-protein interactions. The 4-ethoxy substituent provides a vector for further functionalization, while the chiral center allows for late-stage diversification into enantiomerically enriched leads [2].

Synthetic Intermediate for 4-Ethoxyindoline-Derived Chemical Probes

The 4-ethoxyindoline core has been validated in patent literature as a key intermediate for synthesizing deubiquitinase (DUB) inhibitors and other therapeutic candidates [1]. 2-(4-Ethoxyindolin-1-yl)propanoic acid can be elaborated through standard amide coupling, esterification, or reduction chemistry to generate diverse chemical probes. This scenario is particularly relevant for academic screening centers and biotech companies building targeted compound collections for oncology or inflammation targets [2].

Quote Request

Request a Quote for 2-(4-Ethoxyindolin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.